molecular formula C17H15ClN4O2 B13372487 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B13372487
M. Wt: 342.8 g/mol
InChI Key: VHKBMSGQQLLSSF-UHFFFAOYSA-N
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Description

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide is a chemical compound with the molecular formula C13H14ClN3O2 It is known for its unique structure, which includes a pyrazole ring and a chloro-substituted isonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide typically involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in a basic medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as FT-IR, CHN elemental analysis, UV-Vis spectroscopy, TGA, DTA, DSC, and single crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isonicotinamide is unique due to its specific structural features, such as the chloro-substituted isonicotinamide group and the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-11-15(20-16(23)12-8-9-19-14(18)10-12)17(24)22(21(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,23)

InChI Key

VHKBMSGQQLLSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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